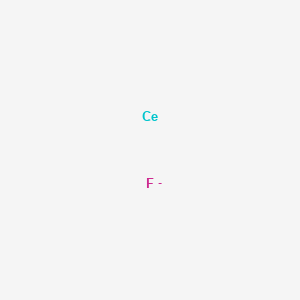

Cerium;fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cerium fluoride is an inorganic compound with the chemical formula CeF₄. It is a strong oxidant that appears as a white crystalline material. Cerium fluoride exists in both an anhydrous form and a monohydrate form . This compound is notable for its high melting point of 650°C and its density of 4.77 g/cm³ .

Preparation Methods

Cerium fluoride can be synthesized through several methods:

Fluorination of Cerium(III) Fluoride or Cerium Dioxide: This method involves reacting cerium(III) fluoride or cerium dioxide with fluorine gas at 500°C.

Reaction with Hydrofluoric Acid: The hydrated form of cerium fluoride (CeF₄·xH₂O, x≤1) can be produced by reacting 40% hydrofluoric acid with cerium(IV) sulfate solution at 90°C.

Chemical Reactions Analysis

Cerium fluoride undergoes various chemical reactions, including:

Oxidation and Reduction: Cerium exists in two main oxidation states, Ce(III) and Ce(IV).

Substitution Reactions: Cerium fluoride can react with dimethyl sulfoxide (DMSO) to form coordination complexes such as [CeF₄(DMSO)₂].

Scientific Research Applications

Cerium fluoride has a wide range of applications in scientific research:

Luminescence Efficiency: Cerium fluoride is used as an inorganic scintillator in diagnostic radiology and nuclear medicine due to its luminescence properties.

Catalysis: It serves as a catalyst in various chemical reactions, including the Hantzsch reaction.

Fluoride Removal: Cerium-based metal-organic frameworks (MOFs) are used for fluoride ion removal from wastewater.

Mechanism of Action

The mechanism of action of cerium fluoride involves its strong oxidizing properties. It can form coordination complexes with various ligands, influencing its reactivity and applications. For instance, in fluoride removal, cerium-based MOFs interact with fluoride ions through electrostatic forces and ion exchange processes .

Comparison with Similar Compounds

Cerium fluoride can be compared with other cerium compounds and fluorides:

Cerium(III) Fluoride (CeF₃): Unlike cerium(IV) fluoride, cerium(III) fluoride is less oxidizing and is used in different applications such as metal production.

Cerium Bromide (CeBr₃): Cerium bromide is another inorganic scintillator with higher luminescence efficiency compared to cerium fluoride.

Cerium fluoride’s unique properties, such as its strong oxidizing ability and luminescence, make it distinct from other similar compounds.

Properties

Molecular Formula |

CeF- |

|---|---|

Molecular Weight |

159.114 g/mol |

IUPAC Name |

cerium;fluoride |

InChI |

InChI=1S/Ce.FH/h;1H/p-1 |

InChI Key |

GFFGJUDDVJSANX-UHFFFAOYSA-M |

Canonical SMILES |

[F-].[Ce] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[(5-methyl-7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide](/img/structure/B13885088.png)

![4-oxo-4H-Pyrido[1,2-a]pyrimidine-2-carboxylic acid ethyl ester](/img/structure/B13885092.png)

![tert-butyl N-[4-[[5-tert-butyl-2-(3-methylphenyl)pyrazol-3-yl]carbamoylamino]phenyl]carbamate](/img/structure/B13885109.png)

![2-Methyl-2-propanyl 2-({2-[(6-{[(benzyloxy)carbonyl]amino}-1-methoxy-1-oxo-2-hexanyl)carbamoyl]-2,3-dihydro-1H-indol-1-yl}carbonyl)-1-indolinecarboxylate](/img/structure/B13885111.png)

![7-{2-[(Difluoromethyl)sulfanyl]acetamido}-3-({[1-(2-hydroxyethyl)-1H-tetrazol-5-yl]sulfanyl}methyl)-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13885112.png)

![2-[(4-Chloro-6-methylpyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethylsilane](/img/structure/B13885114.png)

![7-[5-Hydroxy-2-(3-hydroxy-3-methyloct-1-enyl)-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B13885117.png)